1-Adamantyl-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]methanone
Description
1-(1-Adamantylcarbonyl)-4-(3-chloro-2-methylphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
1-adamantyl-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O/c1-15-19(23)3-2-4-20(15)24-5-7-25(8-6-24)21(26)22-12-16-9-17(13-22)11-18(10-16)14-22/h2-4,16-18H,5-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWGKKPYSJTUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Adamantyl-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]methanone typically involves the following steps:
Formation of Adamantylcarbonyl Chloride: Adamantane is reacted with thionyl chloride to form adamantylcarbonyl chloride.
Nucleophilic Substitution: The adamantylcarbonyl chloride is then reacted with piperazine to form 1-(1-adamantylcarbonyl)piperazine.
Aromatic Substitution: Finally, 1-(1-adamantylcarbonyl)piperazine is reacted with 3-chloro-2-methylphenyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would involve scaling up the above synthetic routes using optimized reaction conditions, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantylcarbonyl)-4-(3-chloro-2-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Adamantyl-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]methanone would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The adamantyl group is known for enhancing the lipophilicity and stability of the compound, potentially improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(1-Adamantylcarbonyl)-4-phenylpiperazine: Lacks the chloro and methyl groups on the aromatic ring.
1-(1-Adamantylcarbonyl)-4-(2-chlorophenyl)piperazine: Has a different substitution pattern on the aromatic ring.
Uniqueness
1-(1-Adamantylcarbonyl)-4-(3-chloro-2-methylphenyl)piperazine is unique due to the specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the adamantyl group also imparts distinct physicochemical properties, such as increased lipophilicity and steric bulk, which can affect its interaction with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
